Product packaging for (1-Amino-2,2-dimethylcyclopentyl)methanol(Cat. No.:CAS No. 1526053-89-3)

(1-Amino-2,2-dimethylcyclopentyl)methanol

Cat. No.: B2903448
CAS No.: 1526053-89-3
M. Wt: 143.23
InChI Key: OWQAFDBZOCKNDP-UHFFFAOYSA-N
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Description

(1-Amino-2,2-dimethylcyclopentyl)methanol is a chemical compound with the CAS Registry Number 1526053-89-3 . It has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by its cyclopentane ring structure that is substituted with both an amino group and a methanol group at the same carbon atom, with two methyl groups providing additional steric and electronic modulation at the 2-position . As a functionalized cyclopentane derivative, it serves as a versatile chiral building block or intermediate in synthetic organic chemistry and medicinal chemistry research . The presence of both amino and alcohol functional groups on a sterically defined ring structure makes it a valuable scaffold for the synthesis of more complex molecules, such as ligands for catalysts or candidates in pharmaceutical development . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B2903448 (1-Amino-2,2-dimethylcyclopentyl)methanol CAS No. 1526053-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-amino-2,2-dimethylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)4-3-5-8(7,9)6-10/h10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQAFDBZOCKNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(CO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 2,2 Dimethylcyclopentyl Methanol and Its Analogs

Direct Synthesis Approaches for (1-Amino-2,2-dimethylcyclopentyl)methanol

Direct synthesis of this compound in its racemic form can be envisioned through established organic chemistry reactions. A common approach for synthesizing β-amino alcohols involves the reduction of α-amino ketones or the corresponding esters. For the target molecule, a plausible precursor would be 1-amino-2,2-dimethylcyclopentanecarboxylic acid or its methyl ester. The reduction of the carboxylic acid or ester functional group to a primary alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), would yield the desired product.

Another potential direct route is the reductive amination of a suitable keto alcohol precursor, such as 1-hydroxy-2,2-dimethylcyclopentyl methyl ketone. However, the synthesis of such precursors can be complex. A more straightforward method involves the Strecker synthesis or the Bucherer-Bergs reaction on 2,2-dimethylcyclopentanone (B1329810) to introduce the amino and a nitrile or hydantoin (B18101) group, respectively, at the C1 position, followed by chemical transformations to convert the nitrile or hydantoin into the aminomethanol (B12090428) group.

Enantioselective Synthesis Strategies for Chiral this compound

Producing enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several key strategies are employed to achieve this.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Routes

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols and amines. google.commdpi.com For analogs of this compound, this strategy typically involves the reduction of a prochiral precursor, such as a β-amino ketone. The success of this method relies heavily on the choice of a chiral catalyst, which is often a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand. rsc.org

For instance, the asymmetric hydrogenation of β-enamino esters or β-keto esters followed by amination can provide chiral β-amino acid derivatives, which can then be reduced to the corresponding amino alcohols. researchgate.net The development of catalysts like RuPHOX-Ru has enabled the highly efficient and enantioselective hydrogenation of β-amino ketones under mild, environmentally friendly conditions, achieving quantitative conversions and up to 99.9% enantiomeric excess (ee). rsc.org Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation can also be employed for precursors with a chiral center prone to racemization, allowing for the conversion of a racemic mixture into a single desired enantiomer in high yield and stereoselectivity. researchgate.net

Table 1: Examples of Catalysts in Asymmetric Hydrogenation for Amino Alcohol Synthesis
Catalyst/Ligand SystemSubstrate TypeTypical Enantioselectivity (ee)Reference
[Rh(NBD)(Tangphos)]SbF6α-Amino Carbonyl CompoundUp to 95.1% google.com
RuPHOX-Ru Bimetallic Complexβ-Amino KetoneUp to 99.9% rsc.org
(arene)Ru(II)/TsDPENImines/KetonesHigh to Excellent mdpi.com

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry during a synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Commonly used auxiliaries for the synthesis of chiral amino alcohols and their precursors include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For example, an α,β-unsaturated carboxylic acid derivative can be coupled to an Evans auxiliary. The subsequent diastereoselective Michael addition of an amine or an amine equivalent, or the alkylation of an enolate derived from a pseudoephedrine amide, can establish the required stereocenters. nih.govmdpi.com The auxiliary then guides the stereoselective reduction of a carbonyl group or other transformations. This method is particularly effective for creating quaternary stereocenters, which are present in the target molecule. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey FeatureReference
Evans OxazolidinonesAldol (B89426) Reactions, Alkylations, Michael AdditionsProvides high diastereoselectivity via chelation control. nih.gov
Pseudoephedrine/PseudoephenamineAsymmetric AlkylationForms crystalline derivatives; excellent for creating quaternary centers. nih.gov
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAsymmetric Synthesis of α-Amino AcidsUsed with Ni(II) complexes for stereocontrolled alkylation. tcichemicals.com

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, or carbohydrates, as starting materials. mdpi.com This strategy leverages the existing stereocenters of the starting material to build the target molecule. For the synthesis of this compound analogs, a suitable starting material could be a chiral cyclopentane (B165970) derivative derived from the chiral pool or a readily available amino acid like D-serine or D-proline. mdpi.comresearchgate.net

For example, a synthesis could begin with a known chiral cyclopentene (B43876) derivative. A sequence of reactions, including stereoselective epoxidation, ring-opening with an appropriate nitrogen nucleophile, and functional group manipulations, could then be used to install the required amino and hydroxymethyl groups with the correct stereochemistry. The gem-dimethyl group could be introduced early in the synthesis via alkylation or other C-C bond-forming reactions. This approach is powerful because it can provide access to complex targets in a relatively small number of steps by taking advantage of the inherent chirality of the starting material. mdpi.com

Ring-Opening Methodologies for Cyclopentane Precursors

An alternative strategy for constructing substituted cyclopentane rings involves the ring-opening of strained bicyclic systems. This approach can provide excellent stereochemical control. For instance, a bicyclo[2.1.0]pentane or a bicyclo[3.1.0]hexane system containing appropriate functional groups can be synthesized and then regioselectively opened to reveal a functionalized cyclopentane ring.

The synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for carbocyclic nucleosides, has been achieved via a route involving a hetero-Diels-Alder reaction and an aza-Claisen rearrangement, demonstrating the utility of pericyclic reactions in constructing such frameworks. nih.gov Similarly, the ring-opening of a suitably substituted azabicyclo[2.2.1]heptene derivative can serve as an entry point to chiral aminocyclopentanols. google.com The stereochemistry of the final product is dictated by the stereochemistry of the bicyclic precursor and the mechanism of the ring-opening reaction.

Stereocontrolled Carbon-Carbon Bond Formation

The stereoselective formation of carbon-carbon bonds is fundamental to constructing the substituted cyclopentane core of the target molecule. Asymmetric Michael additions, aldol reactions, and ene reactions are powerful methods for achieving this. mdpi.com For example, the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester containing a gem-dimethyl group on the cyclopentene ring could establish the C1 stereocenter.

Furthermore, copper-catalyzed reductive coupling reactions have been developed for the enantioselective aminoallylation of ketones, providing access to chiral 1,2-amino alcohols. nih.gov This type of transformation could potentially be adapted to an intramolecular variant to form the cyclopentane ring with concomitant installation of the required functional groups. The stereochemical outcome of these reactions is typically controlled by a chiral ligand attached to the metal catalyst or by a chiral auxiliary.

Synthetic Pathways to Structurally Related Amino-Substituted Cyclopentylmethanol Derivatives

The synthesis of amino-substituted cyclopentylmethanol derivatives can be broadly categorized into pathways leading to saturated, specifically dimethyl-substituted, analogs and those resulting in unsaturated structures.

Synthesis of Dimethylcyclopentyl Amino Alcohol Analogs

The synthesis of this compound, a gem-dimethyl substituted cyclopentyl amino alcohol, can be strategically approached from the corresponding ketone, 2,2-dimethylcyclopentanone. This ketone serves as a crucial starting material for introducing the required amino and methanol (B129727) functionalities.

A plausible and effective method for this transformation is the Strecker synthesis , a well-established reaction for the synthesis of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com In the context of 2,2-dimethylcyclopentanone, the Strecker synthesis would involve a three-component reaction with a cyanide source (like potassium cyanide) and an ammonia (B1221849) source (like ammonium (B1175870) chloride). This reaction proceeds through the formation of an intermediate α-aminonitrile, specifically 1-amino-2,2-dimethylcyclopentanecarbonitrile. organic-chemistry.orgmdpi.comresearchgate.net

The mechanism of the Strecker synthesis begins with the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. wikipedia.org

Subsequent reduction of the nitrile group in the α-aminonitrile intermediate is required to yield the final amino alcohol. This reduction can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH4). The nitrile reduction converts the cyano group into a primary amine, which, in this case, would be the aminomethyl group, thus forming the desired this compound. psu.edu

Table 1: Proposed Synthetic Route for this compound

StepReactionReactantsKey Intermediate/Product
1Strecker Synthesis2,2-Dimethylcyclopentanone, KCN, NH4Cl1-Amino-2,2-dimethylcyclopentanecarbonitrile
2Nitrile Reduction1-Amino-2,2-dimethylcyclopentanecarbonitrile, LiAlH4This compound

The synthesis of the precursor, 2,2-dimethylcyclopentanone, can be achieved through various methods, including the methylation of cyclopentanone. nih.gov

Synthesis of Unsaturated Cyclopentyl Amino Alcohols

A key example in the synthesis of unsaturated cyclopentyl amino alcohols is the preparation of cis-4-amino-2-cyclopentene-1-methanol. This compound is a valuable intermediate in the synthesis of carbocyclic nucleosides. nih.gov A notable synthetic route to this compound starts from the readily available cyclopentadiene (B3395910). nih.gov

This synthesis employs a hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement . The hetero-Diels-Alder reaction, a variation of the Diels-Alder cycloaddition, involves a diene and a heterodienophile to form a heterocyclic ring. nih.gov In this specific synthesis, cyclopentadiene acts as the diene.

Following the initial cycloaddition, an aza-Claisen rearrangement is utilized. The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is a variant of the Claisen rearrangement, where an oxygen atom is replaced by a nitrogen atom. tcichemicals.comlibretexts.orgresearchgate.net This sigmatropic rearrangement leads to the formation of a γ,δ-unsaturated imine, which can then be further manipulated to yield the target unsaturated amino alcohol. tcichemicals.com

This multi-step sequence provides an efficient pathway to cis-4-amino-2-cyclopentene-1-methanol, demonstrating the utility of pericyclic reactions in constructing complex cyclopentyl derivatives. nih.gov

Table 2: Key Reactions in the Synthesis of cis-4-amino-2-cyclopentene-1-methanol

Reaction TypeStarting MaterialKey Transformation
Hetero-Diels-Alder ReactionCyclopentadieneFormation of a heterocyclic intermediate
Aza-Claisen RearrangementIntermediate from Diels-AlderFormation of a γ,δ-unsaturated imine
Further functional group manipulationγ,δ-Unsaturated imineGeneration of the amino alcohol functionality

Stereochemical Aspects and Control in 1 Amino 2,2 Dimethylcyclopentyl Methanol Synthesis

Chirality and Diastereoselectivity in Cyclopentyl Systems

The core of (1-Amino-2,2-dimethylcyclopentyl)methanol features a 1,2-disubstituted cyclopentane (B165970) framework. The cyclopentane ring is not planar and exists in puckered conformations, most commonly the envelope and half-chair forms, to alleviate torsional strain. polyu.edu.hk The gem-dimethyl group at the C2 position can introduce a conformational bias, potentially locking the ring into a preferred conformation. This conformational rigidity can be exploited to achieve high diastereoselectivity during synthesis.

The introduction of the amino and methanol (B129727) groups at the C1 and C2 positions can result in the formation of diastereomers (cis and trans isomers). The relative orientation of these two substituents is a critical aspect of the synthesis. For instance, in the synthesis of related polyhydroxylated cyclopentane β-amino acids, stereoselectivity is a key challenge, often addressed through methods like ring-closing metathesis followed by stereoselective aza-Michael functionalization. nih.gov

In the context of this compound, the steric hindrance imposed by the gem-dimethyl group can direct incoming reagents to the less hindered face of the cyclopentane ring, thereby favoring the formation of one diastereomer over the other. The choice of synthetic route and reagents is paramount in controlling this diastereoselectivity. For example, in zirconium-catalyzed reductive cyclization reactions to form substituted cyclohexanes, the choice of catalyst and reaction conditions significantly influences the diastereomeric ratio of the products. nih.gov Similar principles apply to the synthesis of functionalized cyclopentanes.

Strategies for Enantiomeric Excess Enhancement and Determination

Achieving a high enantiomeric excess (e.e.) is a primary goal in the asymmetric synthesis of chiral molecules like this compound. Several strategies can be employed to enhance the enantiomeric purity of the final product.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amino alcohols, auxiliaries such as pseudoephedrine, camphorsultam, and various oxazolidinones have been successfully employed. wikipedia.orgscielo.org.mx For instance, chiral hydrazones can react with organolithium reagents to produce chiral hydrazines with high diastereoselectivity, which can then be converted to chiral amino alcohols. nih.gov

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This can involve transition-metal catalysts with chiral ligands or organocatalysts. For the synthesis of chiral 1,2-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines is a highly effective method. ucla.edu

Once the synthesis is complete, the enantiomeric excess of the product must be determined. Common analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating enantiomers and determining their ratio. The separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers. csic.es

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The sample is often derivatized with a chiral reagent before analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: These agents interact with the enantiomers to form diastereomeric complexes that have different NMR spectra, allowing for quantification.

Fluorescence-based Assays: These methods involve the use of chiral reagents that form fluorescent diastereomeric complexes with the analyte. The differential fluorescence intensity of these complexes can be used to determine the enantiomeric excess. nih.govresearchgate.net A chiral N,N'-dioxide-Ni(II) complex, for example, has been shown to exhibit enantioselective fluorescent recognition of chiral amines and amino alcohols. nih.gov

Below is a table summarizing common methods for enantiomeric excess determination:

MethodPrincipleAdvantagesDisadvantages
Chiral HPLCDifferential interaction with a chiral stationary phase.Widely applicable, high accuracy.Can require method development.
Chiral GCSeparation on a chiral stationary phase (for volatile compounds).High resolution.Limited to volatile or derivatizable compounds.
NMR with Chiral AdditivesFormation of diastereomeric complexes with distinct NMR signals.Provides structural information.Can have lower sensitivity and accuracy.
Fluorescence-based AssaysFormation of fluorescent diastereomeric complexes.High sensitivity, suitable for high-throughput screening.Requires specific fluorescent reagents.

Conformational Analysis and Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of this compound is crucial. The gem-dimethyl group significantly influences the conformational landscape of the cyclopentane ring, a phenomenon known as the Thorpe-Ingold effect or gem-disubstituent effect. ucla.edunih.gov This effect can restrict bond angles and favor certain puckered conformations, which can be studied using various analytical techniques.

Conformational analysis often relies on computational methods and experimental techniques like NMR spectroscopy. Low-temperature NMR studies can help to "freeze out" different conformers and provide information about their relative energies and populations. For instance, studies on gem-dimethyl substituted cycloheptanes and cyclic anhydrides have utilized low-temperature NMR to elucidate their preferred conformations. amanote.comscispace.com The nuclear Overhauser effect (NOE) in NMR can provide information about the spatial proximity of different protons, which is invaluable for determining the relative stereochemistry (cis or trans).

The definitive assignment of the absolute stereochemistry is typically achieved through:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration, provided a suitable single crystal can be obtained. The absolute configuration of boronates has been determined using single-crystal X-ray structure analysis. tcichemicals.com

Correlation with Compounds of Known Stereochemistry: The synthesized compound can be chemically converted to a known compound without affecting the stereocenters. By comparing the properties (e.g., optical rotation) of the derivative with the known compound, the absolute stereochemistry can be inferred.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

The following table outlines methodologies for stereochemical assignment:

MethodologyInformation ObtainedRequirements
X-ray CrystallographyUnambiguous 3D structure and absolute configuration.A suitable single crystal of the compound or a derivative.
NMR Spectroscopy (NOE)Relative stereochemistry (spatial proximity of atoms).Soluble sample, often requires 2D NMR experiments.
Chemical CorrelationAbsolute configuration by relating to a known compound.A known compound that can be synthesized from the target molecule.
Circular Dichroism (VCD/ECD)Absolute configuration.Comparison with theoretical calculations.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like (1-Amino-2,2-dimethylcyclopentyl)methanol, DFT studies would be instrumental in elucidating the mechanisms of its formation.

Analysis of Transition States in Amino Alcohol Forming Reactions

The synthesis of amino alcohols often proceeds through nucleophilic attack of an amine on an epoxide or via the reduction of an α-amino ketone. DFT calculations can model these reaction pathways to identify the transition state structures, which are the highest energy points along the reaction coordinate.

For the formation of this compound, a hypothetical reaction could involve the aminolysis of a corresponding epoxide. DFT would be used to calculate the geometries and energies of the reactants, transition state, and products. Key parameters obtained from these calculations include activation energies, which determine the reaction rate, and the imaginary frequencies of the transition state, confirming its identity.

Table 1: Hypothetical DFT Data for Transition State Analysis in Amino Alcohol Formation

Reaction Step Calculated Parameter Value (kcal/mol)
Epoxide Ring Opening Activation Energy (Ea) Data Not Available
C-N Bond Formation Enthalpy of Reaction (ΔH) Data Not Available
Proton Transfer Gibbs Free Energy of Activation (ΔG‡) Data Not Available

Note: This table is illustrative as specific data for this compound is not available.

Mechanistic Elucidation of Stereoselective Transformations

The stereochemistry of this compound is a critical aspect of its chemical properties. DFT can be employed to understand the factors that control the stereochemical outcome of its synthesis. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be determined.

For instance, if the synthesis involves a chiral catalyst, DFT can model the catalyst-substrate complex to explain how the catalyst directs the reaction to form one enantiomer over the other. The calculations would compare the energies of the diastereomeric transition states, with the lower energy pathway corresponding to the major product observed experimentally.

Computational Insights into Origins of Stereoselectivity

The stereoselectivity in the synthesis of chiral molecules like this compound is often governed by subtle non-covalent interactions. Computational models can dissect these interactions to provide a detailed understanding of how stereocontrol is achieved.

Theoretical Studies on Conformational Preferences

The three-dimensional shape, or conformation, of this compound influences its physical and biological properties. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. The substituents on the ring, namely the aminomethyl and two methyl groups, will have preferred spatial arrangements.

Theoretical studies, typically using DFT or other high-level ab initio methods, can be performed to determine the relative energies of different conformers. A potential energy surface scan can be conducted by systematically rotating the single bonds (e.g., the C-C bond connecting the cyclopentyl ring to the methanol (B129727) group) to identify all low-energy conformations.

The results of such a study would reveal the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 2: Illustrative Conformational Analysis Data

Conformer Dihedral Angle (°C-C-C-O) Relative Energy (kcal/mol) Population (%)
Gauche 60 0.0 Data Not Available
Anti 180 Data Not Available Data Not Available
Eclipsed 0 Data Not Available Data Not Available

Note: This table represents the type of data that would be generated from a conformational analysis, but specific values for this compound are not available.

Synthetic Utility of 1 Amino 2,2 Dimethylcyclopentyl Methanol

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of (1-Amino-2,2-dimethylcyclopentyl)methanol make it a promising starting material for the synthesis of more complex chiral molecules.

The structural rigidity of the 2,2-dimethylcyclopentyl core can be exploited to create conformationally constrained amino acid and peptide mimetics. These structures are of significant interest in medicinal chemistry as they can offer enhanced metabolic stability and improved binding affinity to biological targets compared to their natural counterparts. The primary amine and hydroxyl groups can be readily functionalized to introduce various side chains and to form peptide bonds or other linkages, respectively.

Table 1: Potential Amino Acid and Peptide Mimetic Derivatives

Derivative TypeSynthetic ApproachPotential Application
β-Amino AcidOxidation of the hydroxymethyl group to a carboxylic acid.Synthesis of peptidomimetics with altered folding patterns.
Peptoid MonomerN-alkylation of the primary amine.Creation of libraries of peptide-like molecules with diverse side chains.
Cyclic PeptidomimeticIntramolecular cyclization after incorporation into a peptide chain.Probing receptor binding sites that recognize specific conformations.

The functional groups of this compound can serve as handles for the construction of intricate polycyclic and spirocyclic frameworks. For instance, the amine and alcohol functionalities can participate in intramolecular cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski reactions, after appropriate modification, to form fused heterocyclic systems. Furthermore, the cyclopentyl ring itself can be a part of a spirocyclic system when the amino or hydroxyl group reacts with a suitable bifunctional reagent.

Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral 1,2-amino alcohols are well-established as effective chiral auxiliaries and precursors to chiral ligands for a wide range of asymmetric transformations. The rigid structure of this compound is advantageous for inducing facial selectivity in chemical reactions.

When used as a chiral auxiliary, it can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered.

As a ligand precursor, the amine and hydroxyl groups can be readily modified to coordinate with various metal centers. For example, conversion of the hydroxyl group to a phosphine would create a bidentate P,N-ligand, which are known to be effective in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations, allylic alkylations, and cross-coupling reactions.

Table 2: Potential Applications in Asymmetric Catalysis

ApplicationReaction TypeExpected Role of the Compound
Chiral AuxiliaryAsymmetric alkylation of enolates.Covalently bonded to the substrate to direct the approach of the electrophile.
Chiral LigandAsymmetric transfer hydrogenation of ketones.Coordination to a metal catalyst (e.g., Ru, Rh, Ir) to create a chiral environment.
OrganocatalystAsymmetric aldol (B89426) or Michael reactions.The amino group can act as a Brønsted base or form a chiral enamine intermediate.

Role in Combinatorial Chemistry and Library Synthesis

The bifunctional nature of this compound makes it a suitable scaffold for combinatorial chemistry and the synthesis of compound libraries. The primary amine and hydroxyl group can be orthogonally protected and then deprotected in a stepwise manner to allow for the introduction of a wide variety of building blocks at each position. This approach can rapidly generate a large number of structurally diverse compounds that can be screened for biological activity.

Scaffold Exploration in Chemical Space for Drug Discovery

The rigid 2,2-dimethylcyclopentyl scaffold of this compound provides a well-defined three-dimensional orientation for the appended functional groups. This is a desirable feature in drug discovery as it can lead to more selective interactions with biological targets. By systematically modifying the amine and hydroxyl functionalities, chemists can explore the chemical space around this scaffold to identify novel bioactive compounds. The unique shape and rigidity of the core structure may lead to the discovery of compounds with novel modes of action or improved pharmacological properties.

Derivatization and Functionalization of 1 Amino 2,2 Dimethylcyclopentyl Methanol

Chemical Modifications of Amino and Hydroxyl Functionalities

The bifunctional nature of (1-Amino-2,2-dimethylcyclopentyl)methanol, possessing both a primary amine and a primary alcohol, offers a rich platform for a variety of chemical modifications. The steric hindrance imposed by the gem-dimethyl group on the cyclopentyl ring is expected to play a significant role in the reactivity of both functional groups.

Modifications of the Amino Group: The primary amino group could potentially undergo a range of reactions common to amines, such as acylation, alkylation, and sulfonylation.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base would be expected to yield the corresponding amides. The choice of acylating agent would allow for the introduction of a wide variety of substituents, thereby modifying the compound's lipophilicity and hydrogen bonding capacity.

Alkylation: The amino group could be alkylated using alkyl halides. Due to the steric hindrance, mono-alkylation might be favored over di-alkylation, particularly with bulky alkylating agents. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride could also be a viable method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides would lead to the formation of sulfonamides, which are known for their chemical stability and biological activities in other molecular scaffolds.

Modifications of the Hydroxyl Group: The primary hydroxyl group is amenable to transformations such as etherification, esterification, and oxidation.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, could be employed to form ethers.

Esterification: The hydroxyl group could be readily esterified using acid chlorides, anhydrides, or through Fischer esterification with carboxylic acids under acidic catalysis. This would allow for the introduction of various ester functionalities.

Oxidation: Controlled oxidation of the primary alcohol could yield the corresponding aldehyde or, under stronger conditions, the carboxylic acid. These transformations would provide further handles for diversification.

Illustrative Data on Potential Amino and Hydroxyl Group Modifications:

Functional GroupReaction TypePotential ReagentHypothetical Product Structure
AminoAcylationAcetyl chlorideN-((1-hydroxy-2,2-dimethylcyclopentyl)methyl)acetamide
AminoAlkylationBenzyl bromideN-benzyl-(1-amino-2,2-dimethylcyclopentyl)methanol
HydroxylEsterificationBenzoyl chloride(1-amino-2,2-dimethylcyclopentyl)methyl benzoate
HydroxylEtherificationMethyl iodide(1-(methoxymethyl)-2,2-dimethylcyclopentyl)methanamine

Synthesis of Carbocyclic and Heterocyclic Analogs

The dual functionality of this compound makes it a potential precursor for the synthesis of various carbocyclic and heterocyclic analogs through intramolecular or intermolecular cyclization reactions.

Synthesis of Carbocyclic Analogs: While the synthesis of new carbocyclic rings fused to the existing cyclopentane (B165970) ring would be complex, modifications of the existing scaffold are conceivable. For instance, oxidation of the hydroxyl group to a carboxylic acid, followed by intramolecular amidation, could theoretically lead to a bicyclic lactam.

Synthesis of Heterocyclic Analogs: The amino and hydroxyl groups are well-suited for the construction of heterocyclic rings.

Oxazolidines: Reaction with aldehydes or ketones could lead to the formation of oxazolidine rings, a common heterocyclic motif. The stereochemistry of the starting material would influence the stereochemistry of the resulting heterocycle.

Pyrrolidines and Piperidines: Through multi-step synthetic sequences involving, for example, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amino group, it might be possible to construct fused pyrrolidine or piperidine ring systems.

Reaction with Dicarbonyl Compounds: Condensation reactions with 1,2- or 1,3-dicarbonyl compounds could provide pathways to various nitrogen- and oxygen-containing heterocycles.

Exploration of Structure-Reactivity Relationships in Derivatives

In the absence of experimental data for derivatives of this compound, any discussion of structure-reactivity relationships remains purely theoretical. However, some general principles can be outlined.

The introduction of different functional groups at the amino and hydroxyl positions would be expected to significantly influence the molecule's physical, chemical, and potentially biological properties.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., acyl or sulfonyl groups) on the nitrogen atom would decrease its nucleophilicity and basicity. Conversely, electron-donating groups would have the opposite effect.

Steric Effects: The size and conformation of the substituents would modulate the steric environment around the cyclopentyl core, potentially influencing the molecule's ability to interact with other chemical species or biological targets.

Hydrogen Bonding: Modifications to the amino and hydroxyl groups would alter the hydrogen bond donor and acceptor capabilities of the molecule, which is a critical factor in molecular recognition and solubility.

A systematic study involving the synthesis of a library of derivatives with varied substituents and subsequent evaluation of their reactivity in specific chemical transformations would be necessary to establish concrete structure-reactivity relationships. Techniques such as Hammett analysis could be employed to quantify the electronic effects of substituents on reaction rates.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While methods for producing chiral amino alcohols exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for specific compounds like (1-Amino-2,2-dimethylcyclopentyl)methanol is a continuous endeavor. Traditional methods often face limitations such as the need for multi-step procedures, harsh reaction conditions, or the use of stoichiometric amounts of expensive chiral reagents. nih.govwestlake.edu.cn Future research will likely focus on overcoming these challenges through several key areas.

One promising direction is the advancement of biocatalysis . The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, offers a pathway for the highly stereoselective synthesis of chiral amino alcohols under mild, aqueous conditions. nih.govnih.gov Research into engineering AmDHs has already shown the potential to improve catalytic efficiency and substrate scope for the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org Applying these principles to a custom-designed precursor for this compound could provide a green and highly efficient production method. Multi-step biocatalytic cascades, combining enzymes like transketolases and transaminases, could also be designed for a de novo synthesis pathway from simple, inexpensive substrates. researchgate.net

Another key area is the development of novel asymmetric catalytic reactions . For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Adapting this radical polar crossover strategy could provide a new disconnection approach for synthesizing the target molecule. Similarly, the catalytic enantioselective Petasis borono-Mannich reaction, which condenses aldehydes, amines, and boronates, is a practical method for creating chiral 1,2-amino alcohols and could be explored for this specific scaffold. chemrxiv.org Electrocatalytic methods, which utilize electricity to drive reactions, also present a streamlined and sustainable approach for constructing enantiopure amino alcohols through novel bond disconnections. nih.gov

Table 1: Comparison of Potential Future Synthetic Routes

Synthetic Strategy Potential Advantages Key Research Focus
Biocatalysis (Engineered Enzymes) High enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp.), sustainable (uses ammonia (B1221849) as amino donor), low environmental impact. nih.govnih.govfrontiersin.org Developing a specific amine dehydrogenase or transaminase with high activity for a 2,2-dimethylcyclopentanone (B1329810) precursor.
Asymmetric Catalysis Modular approach, potential for high stereochemical control, broad substrate scope, applicability to large-scale synthesis. westlake.edu.cn Designing chiral ligands and catalyst systems (e.g., based on Copper or Chromium) tailored for the cyclopentane (B165970) scaffold. westlake.edu.cnresearchgate.net
Electrocatalysis Use of electricity as a "green" reagent, enables novel transformations, potential for scalability and flow chemistry applications. nih.gov Development of stereoselective electrocatalytic decarboxylative transformations using a suitable chiral carboxylic acid precursor. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic planning, shifting the paradigm from trial-and-error experimentation to rational, predictive design. For a molecule like this compound, computational modeling can significantly accelerate the development of synthetic routes and the understanding of its properties.

Density Functional Theory (DFT) calculations can be employed to investigate potential reaction pathways and elucidate mechanisms. researchgate.net For example, in catalytic reactions, DFT can model the diastereomeric transition states to predict which enantiomer will be preferentially formed. chemrxiv.org This insight is crucial for designing new chiral ligands or catalysts that can enhance the stereoselectivity of a reaction. By understanding the energetics of intermediates and transition states, researchers can optimize reaction conditions such as temperature, solvent, and catalyst structure to maximize yield and purity. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into enzyme-substrate interactions in biocatalytic approaches. nih.gov When engineering an enzyme like an AmDH for a specific substrate, MD simulations can help predict how mutations in the active site will affect substrate binding and catalytic activity. frontiersin.org This in silico screening process can drastically reduce the experimental effort required in directed evolution campaigns. Computational docking simulations can further rationalize the activity of enzyme variants. frontiersin.org

Table 2: Applications of Computational Methods in Synthesis Design

Computational Method Application Area Specific Goal for this compound
Density Functional Theory (DFT) Mechanistic Investigation & Catalyst Design Predict stereochemical outcomes, identify rate-limiting steps, and design a chiral catalyst that selectively stabilizes the desired transition state. chemrxiv.orgresearchgate.net
Molecular Dynamics (MD) Biocatalyst Engineering Model the binding of a precursor molecule within an enzyme's active site to guide protein engineering for improved catalytic efficiency. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid System Modeling Accurately model the reactive part of an enzyme-substrate complex (QM) within the context of the larger protein environment (MM) for precise mechanistic insights.
Artificial Intelligence (AI) / Machine Learning (ML) Predictive Synthesis & Optimization Develop models to predict reaction yields and enantioselectivity based on input parameters, accelerating the optimization of synthetic routes. nih.govmdpi.com

Expansion of Synthetic Applications in Emerging Chemical Fields

The true value of a chiral building block is realized through its application in the synthesis of functional molecules. While this compound is already a useful intermediate, future research will likely uncover its potential in several emerging fields.

In asymmetric catalysis , chiral amino alcohols are foundational components of many successful ligands. The rigid cyclopentane framework of this compound could be used to construct novel bidentate or tridentate ligands for transition metal catalysts. These new ligands could offer unique stereochemical control in a variety of asymmetric transformations, such as hydrogenations, C-H functionalizations, or cross-coupling reactions. westlake.edu.cn

In medicinal chemistry and drug discovery , the incorporation of rigid, three-dimensional scaffolds is a key strategy for improving the pharmacological properties of drug candidates. The 2,2-dimethylcyclopentyl core provides a defined spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. nih.gov The compound could serve as a starting point for the synthesis of novel spirocyclic or fused heterocyclic systems, which are privileged structures in many bioactive compounds. nih.gov Its application as a chiral fragment in fragment-based lead discovery (FBLD) is another promising avenue. nih.gov

The field of materials science also presents opportunities. Chiral molecules are increasingly being used to create advanced materials with unique optical, electronic, or mechanical properties. For example, chiral cyclopentane or norbornene derivatives have been explored for creating ion exchange membranes and photochromic materials. magtech.com.cn this compound could be polymerized or grafted onto surfaces to create chiral stationary phases for chromatography, or incorporated into metal-organic frameworks (MOFs) or polymers to induce chirality and enable applications in enantioselective separations or sensing.

Table 3: Potential Future Applications

Field Potential Role of this compound Example Application
Asymmetric Catalysis Precursor to novel chiral ligands. westlake.edu.cn Development of a new catalyst for the enantioselective synthesis of active pharmaceutical ingredients.
Medicinal Chemistry Chiral scaffold for drug design. nih.gov Synthesis of conformationally constrained analogues of known drugs to improve potency and reduce side effects.
Materials Science Chiral monomer for advanced polymers. magtech.com.cn Creation of a chiral polymer membrane for the efficient separation of racemic mixtures in the pharmaceutical industry. magtech.com.cn
Agrochemicals Building block for stereochemically pure pesticides. researchgate.net Synthesis of a novel fungicide or herbicide where only one enantiomer possesses the desired biological activity, reducing environmental load. researchgate.net

Q & A

Q. Key Variables :

  • Catalyst selection : NaBH4_4 is safer but less reactive than LiAlH4_4, which requires anhydrous conditions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like over-reduction.
CatalystSolventTemperature (°C)Yield (%)Reference
NaBH4_4THF2568
LiAlH4_4Et2_2O082

How can spectroscopic techniques (NMR, IR) be employed to characterize the structure of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR :
    • Amino group (-NH2_2) : Broad singlet at δ 1.2–1.8 ppm (exchangeable protons).
    • Cyclopentyl CH2_2 : Multiplet at δ 1.5–2.1 ppm.
    • Hydroxyl (-OH) : Signal at δ 3.5–4.0 ppm (varies with solvent).
  • 13^{13}C NMR :
    • Quaternary carbons (C2, C2') at δ 35–40 ppm.
    • Methanol carbon (-CH2_2OH) at δ 65–70 ppm.

Q. Infrared (IR) Spectroscopy :

  • -NH2_2 stretch : 3300–3500 cm1^{-1}.
  • -OH stretch : 3200–3650 cm1^{-1}.
  • C-N stretch : 1250–1350 cm1^{-1}.

Validation : Cross-referencing with PubChem data (InChIKey: HVQDOKDLGGYIOY-NTSWFWBYSA-N) ensures structural accuracy .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Focus
Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s lipophilic cyclopentyl group.
  • Inputs : SMILES notation (COC1=CC(=C(C=C1)CO)N) and 3D structure from PubChem .

Q. Quantitative Structure-Activity Relationship (QSAR) :

  • Descriptors : LogP (2.1), polar surface area (60 Å2^2), and H-bond donors (2).
  • Models : Use Random Forest or SVM to correlate descriptors with bioactivity data from analogs .

Limitations : Predictions may not account for metabolic stability. Validate with in vitro assays (e.g., enzyme inhibition studies) .

How do structural modifications at the amino or hydroxyl groups affect the compound's physicochemical properties?

Advanced Research Focus
Amino Group Modifications :

  • N-Methylation : Increases logP (from 1.8 to 2.5) and reduces solubility but enhances blood-brain barrier penetration.
  • Acylation : Improves stability (e.g., acetylated derivative has t1/2_{1/2} > 24h in plasma).

Q. Hydroxyl Group Modifications :

  • Esterification : Enhances membrane permeability (e.g., acetate ester increases Caco-2 permeability by 40%).
  • Etherification : Eliminates hydrogen bonding, reducing aqueous solubility.

Q. Case Study :

DerivativelogPSolubility (mg/mL)Bioactivity (IC50_{50}, μM)
Parent Compound1.812.545
N-Methylated2.55.228
Acetylated (-OAc)2.28.762

Data from analogs in suggest trade-offs between lipophilicity and target engagement.

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Root Causes of Contradictions :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (viability vs. apoptosis).
  • Purity Issues : Residual solvents (e.g., DMSO) in samples may artifactually inhibit enzymes.

Q. Resolution Strategies :

Standardize Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and purity >95% (HPLC-UV).

Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM).

Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot) readouts.

Example : A study found conflicting IC50_{50} values (20 vs. 60 μM) in kinase inhibition assays. Repeating under standardized conditions with LC-MS purity verification resolved the discrepancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.